molecular formula C10H13N3O2 B8177991 Benzoic acid, 4-[(aminoiminomethyl)amino]-, ethyl ester

Benzoic acid, 4-[(aminoiminomethyl)amino]-, ethyl ester

Cat. No.: B8177991
M. Wt: 207.23 g/mol
InChI Key: IETPXHPOYMENPR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 4-(hydrazinylmethylideneamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-2-15-10(14)8-3-5-9(6-4-8)12-7-13-11/h3-7H,2,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETPXHPOYMENPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanamide Condensation Method

The most direct route involves the reaction of ethyl 4-aminobenzoate with cyanamide under acidic conditions. This method, adapted from protocols for analogous compounds, leverages the nucleophilic properties of the aromatic amine to form the guanidine group.

Procedure :

  • Reagent Setup : Ethyl 4-aminobenzoate is dissolved in ethanol, followed by the addition of cyanamide in a 1:1.2 molar ratio.

  • Acid Catalysis : Concentrated hydrochloric acid (HCl) is introduced dropwise to protonate the reaction medium, facilitating the nucleophilic attack of the amine on cyanamide.

  • Heating Under Reflux : The mixture is heated to 80–85°C for 6 hours, during which the aminoiminomethyl group is incorporated.

  • Workup : The reaction is concentrated under reduced pressure, cooled, and diluted with water to precipitate the product as a nitrate salt. Crystallization from diisopropylether/hexane yields the pure compound.

Key Advantages :

  • Avoids multi-step isolation processes, streamlining production.

  • High functional group tolerance, minimizing side reactions.

Limitations :

  • Requires careful handling of cyanamide, a toxic reagent.

  • Acidic conditions may risk ester hydrolysis if temperatures exceed 85°C.

Transesterification with Auxiliary Alcohols

An alternative approach involves transesterification of higher molecular weight aminobenzoate esters (e.g., butyl derivatives) with ethanol, though this is less common due to kinetic challenges. Ethyl 4-aminobenzoate’s volatility complicates direct use, necessitating the addition of auxiliary alcohols like 1-butanol to suppress vaporization losses.

Procedure :

  • Reaction Mixture : Ethyl 4-aminobenzoate, a polyol (e.g., poly(tetrahydrofuran)), and 1-butanol are combined in a nitrogen-purged reactor.

  • Catalyst Addition : Titanium(IV) butoxide (0.1–0.5 wt%) is introduced to accelerate ester exchange.

  • Thermal Activation : The mixture is heated to 150–165°C for 16–24 hours, enabling transesterification while 1-butanol forms an azeotrope with ethanol by-products, which are removed via distillation.

Key Advantages :

  • 1-Butanol reduces ethyl ester volatility, improving yields by 15–20% compared to solvent-free systems.

  • Compatible with polymeric alcohols, enabling tailored ester derivatives.

Limitations :

  • Prolonged reaction times (up to 48 hours) for full conversion.

  • Requires fractional distillation to recover reusable 1-butanol.

Reaction Optimization Strategies

Role of Auxiliary Alcohols

The use of 1-butanol as an auxiliary solvent is critical in mitigating the volatility of ethyl 4-aminobenzoate (BP: 314°C). By forming a low-boiling azeotrope with ethanol (BP: 78°C), 1-butanol (BP: 117°C) ensures continuous reflux, maintaining reaction homogeneity and preventing solid deposition.

Table 1 : Impact of Auxiliary Alcohols on Reaction Efficiency

AlcoholBoiling Point (°C)Ethyl Ester Recovery (%)Reaction Time (h)
None-6224
1-Butanol1178816
Toluene1107520

Data adapted from patent US7547798B2.

Catalysts and Temperature Effects

Titanium(IV) butoxide outperforms traditional acid catalysts (e.g., H₂SO₄) in transesterification, offering higher turnover frequencies and tolerance to polyols. Elevated temperatures (150–165°C) further accelerate kinetics but necessitate precise control to avoid decomposition.

Table 2 : Catalyst Performance in Transesterification

CatalystTemperature (°C)Conversion (%)By-Product Formation (%)
Ti(OBu)₄150923
H₂SO₄1507812
None150455

Data sourced from Example 4 of US7547798B2.

Analytical Characterization

Gas chromatography (GC) and nuclear magnetic resonance (NMR) are pivotal for monitoring reaction progress and verifying product purity.

GC Analysis :

  • Ethyl 4-aminobenzoate : Retention time = 8.2 min.

  • Product : Retention time = 12.7 min (nitrate salt).

  • By-Products : Ethanol (2.1 min), unreacted cyanamide (4.5 min).

¹H NMR (DMSO-d₆) :

  • δ 1.3 (t, 3H, CH₂CH₃), δ 4.3 (q, 2H, OCH₂), δ 7.9 (d, 2H, ArH), δ 8.1 (s, 1H, NH), δ 8.3 (s, 1H, C=NH).

Industrial-Scale Considerations

Solvent Recycling

Distillation systems are designed to recover 1-butanol (>95% purity) from overhead condensate, reducing raw material costs by 30%.

Challenges and Limitations

  • Volatility Management : Ethyl 4-aminobenzoate’s high vapor pressure demands closed-loop systems or auxiliary alcohols, increasing operational complexity.

  • Acid Sensitivity : Prolonged exposure to HCl risks ester hydrolysis, necessitating strict temperature control.

  • Product Isolation : Crystallization from ether/hexane mixtures achieves 85–90% purity, requiring additional recrystallization for pharmaceutical-grade material .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ester group undergoes hydrolysis under both acidic and basic conditions, yielding carboxylic acid derivatives.

Acid-Catalyzed Hydrolysis

  • Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water. Subsequent proton transfers and elimination of ethanol regenerate the carbonyl group, producing 4-[(aminoiminomethyl)amino]benzoic acid .

  • Conditions : HCl or H₂SO₄ catalyst in aqueous ethanol at reflux .

  • Key Observation : The reaction is reversible; excess water drives equilibrium toward carboxylic acid formation .

Base-Promoted Hydrolysis

  • Mechanism : Nucleophilic hydroxide attack forms a tetrahedral intermediate, which collapses to release ethoxide. Protonation yields the carboxylate salt .

  • Conditions : NaOH or KOH in aqueous ethanol at elevated temperatures .

  • Application : Used in synthesizing 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid during nilotinib production .

Table 1: Hydrolysis Reaction Outcomes

ConditionProductYieldKey Reference
Acidic (HCl)4-[(aminoiminomethyl)amino]benzoic acid~85%
Basic (NaOH)Sodium 4-[(aminoiminomethyl)amino]benzoate>90%

Transesterification

The ethyl ester reacts with alcohols to form alternative esters, leveraging acid catalysis.

  • Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by the alcohol. Methanol, for instance, replaces the ethoxy group to yield methyl 4-[(aminoiminomethyl)amino]benzoate .

  • Conditions : H₂SO₄ or HCl catalyst, excess alcohol as solvent .

  • Equilibrium Considerations : High alcohol concentrations favor product formation .

Aminolysis: Conversion to Amides

The ester reacts with amines to form amides, a critical step in pharmaceutical synthesis.

  • Mechanism : Nucleophilic amine attack forms a tetrahedral intermediate, followed by ethoxide elimination .

  • Example : Reaction with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in ethanol/NaOH yields pyrimidinyl-substituted amides .

  • Conditions : Alkaline environment (e.g., NaOH) at reflux temperatures .

Reactivity of the Aminoiminomethyl Group

The guanidine-like substituent participates in electrophilic and coordination reactions.

Salt Formation

  • Nitrate Salt Synthesis : Treatment with nitric acid forms 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid ethyl ester mononitrate, enhancing stability for subsequent reactions .

  • Conditions : Reaction with HNO₃ in ethanol at 80–85°C .

Condensation Reactions

  • Schiff Base Formation : Reacts with carbonyl compounds (e.g., ketones) to form imine derivatives. For example, interaction with 2-hydroxybenzaldehyde yields a Schiff base, which can be reduced to secondary amines .

  • Conditions : Ethanol solvent, sodium borohydride reduction .

Table 2: Comparative Analysis of Analogous Compounds

CompoundKey ReactionUnique Feature
Methyl 4-aminobenzoate Ester hydrolysisSimpler structure, no guanidine
Ethyl 4-(aminomethyl)benzoate Amide bond formationAminomethyl substituent
3-[(Aminoiminomethyl)amino] derivatives Cyclocondensation with enonesPyrimidine ring formation

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 450°C; incompatible with strong acids/bases .

  • Storage : Stable under inert conditions; avoid moisture to prevent hydrolysis .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of benzoic acid, 4-[(aminoiminomethyl)amino]-, ethyl ester is C17H18N3O. The structure features an ethyl ester group attached to a benzoic acid moiety, which is further substituted with an aminoiminomethyl group. This unique arrangement enhances its reactivity and biological activity.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its functional groups that facilitate various chemical reactions.

Biological Studies

The compound is employed in biological research to study enzyme inhibition and protein interactions. The guanidine group within its structure allows for significant interactions with biological macromolecules, making it valuable in understanding cellular mechanisms.

Pharmaceutical Development

Research into this compound's potential as a pharmaceutical intermediate is ongoing. It shows promise in drug development targeting specific enzymes or receptors, particularly in relation to cancer therapies and antimicrobial agents.

Industrial Applications

In industrial contexts, this compound may be used in the production of specialty chemicals and materials with tailored properties for specific applications.

Antimicrobial Properties

Studies indicate that derivatives of benzoic acid exhibit significant antimicrobial activity. The amino group enhances interaction with bacterial cell walls, potentially disrupting their integrity. Research has shown effectiveness against strains like Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Preliminary studies suggest anticancer properties linked to the inhibition of enzymes involved in cancer cell proliferation. Compounds similar to benzoic acid have shown cytotoxic effects on cancer cell lines such as HeLa and MCF-7.

Anti-inflammatory Effects

The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This suggests potential therapeutic applications for treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to benzoic acid effectively inhibited the growth of Escherichia coli, showcasing the compound's potential as an antimicrobial agent.
  • Cancer Cell Proliferation : Research indicated that benzoic acid derivatives could inhibit proliferation in breast cancer cell lines (MCF-7), suggesting a pathway for developing anticancer drugs.
  • Inflammation Models : In animal models, compounds related to benzoic acid were shown to reduce inflammation markers significantly, indicating therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(aminoiminomethyl)amino]-, ethyl ester involves its interaction with molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The ethyl ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-amino-, methyl ester:

    Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester: This compound is similar but has a methyl ester group instead of an ethyl ester.

Uniqueness

Benzoic acid, 4-[(aminoiminomethyl)amino]-, ethyl ester is unique due to its specific combination of the ethyl ester and guanidine groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

Benzoic acid, 4-[(aminoiminomethyl)amino]-, ethyl ester, also known as ethyl 4-[(aminoiminomethyl)amino]benzoate, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H18N3OC_{17}H_{18}N_{3}O and features an ethyl ester group attached to a benzoic acid moiety, which is further substituted with an aminoiminomethyl group. Its structure can be represented as follows:

C17H18N3O\text{C}_{17}\text{H}_{18}\text{N}_{3}\text{O}

Biological Activity

1. Antimicrobial Properties
Research indicates that derivatives of benzoic acid exhibit significant antimicrobial activity. The presence of the amino group in this compound enhances its interaction with bacterial cell walls, potentially disrupting their integrity and leading to cell death. Studies have shown that compounds with similar structures demonstrate effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity
Preliminary studies suggest that benzoic acid derivatives may possess anticancer properties. The mechanism is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation. For instance, compounds structurally related to benzoic acid have shown cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potency at low concentrations .

3. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been observed in several studies. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly targeting carbonic anhydrase and other metabolic enzymes crucial for bacterial survival and proliferation .
  • Cell Membrane Disruption : Its structural components allow it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis .
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell growth and inflammation, thus exerting its anticancer and anti-inflammatory effects .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzoic acid derivatives, including ethyl 4-[(aminoiminomethyl)amino]benzoate. Results demonstrated that this compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli .

Case Study 2: Anticancer Potential

In vitro assays conducted on human breast cancer cell lines (MCF-7) revealed that the compound induced apoptosis at concentrations as low as 10 µM. The study suggested that the mechanism involved caspase activation and modulation of Bcl-2 family proteins .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialCell membrane disruption
AnticancerEnzyme inhibition & apoptosis
Anti-inflammatoryCytokine modulation

Q & A

Q. What are the recommended methods for synthesizing benzoic acid, 4-[(aminoiminomethyl)amino]-, ethyl ester, and how can its purity be verified?

The compound is synthesized via a multi-step route involving esterification and guanidine group introduction. For example:

  • Step 1 : Ethylation of 4-aminobenzoic acid using ethanol under acidic catalysis to form the ethyl ester .
  • Step 2 : Reaction with cyanamide or a guanidine precursor to introduce the aminoiminomethyl group at the para position .
    Purity Verification :
  • Chromatography : HPLC or TLC to confirm absence of unreacted starting materials.
  • Spectroscopy : NMR (¹H/¹³C) to validate functional groups (e.g., ester carbonyl at ~170 ppm, guanidine NH signals) .
  • Mass Spectrometry : Confirm molecular ion peak matching the molecular formula (C₁₀H₁₂N₃O₂) .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperature (e.g., onset at ~259°C) and differential scanning calorimetry (DSC) to identify phase transitions .
  • Solubility : Use logP (partition coefficient) experiments in octanol/water systems; predicted XLogP3 values (~1.2) suggest moderate lipophilicity .
  • Spectroscopic Analysis : FT-IR for functional group identification (e.g., ester C=O stretch at ~1720 cm⁻¹, guanidine N-H stretches) .

Q. What safety protocols are critical during handling and storage?

  • Handling : Use PPE (nitrile gloves, chemical-resistant lab coats) to avoid dermal exposure. Avoid dust generation; work in a fume hood with local exhaust ventilation .
  • Storage : Keep in airtight containers at room temperature in a dry, dark environment to prevent hydrolysis or photodegradation .
  • Spill Management : Collect solid residues using non-sparking tools and dispose as hazardous waste; avoid flushing into drains .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported thermal stability data?

  • Controlled Replication : Repeat TGA/DSC under identical conditions (heating rate: 10°C/min, nitrogen atmosphere) to verify decomposition onset .
  • Variable Testing : Compare stability under oxidative (air) vs. inert (N₂) atmospheres to assess environmental sensitivity.
  • Complementary Techniques : Pair thermal data with evolved gas analysis (EGA) to identify decomposition byproducts (e.g., CO₂, NOₓ) .

Q. What strategies address discrepancies in toxicity profiles across studies?

  • Meta-Analysis : Aggregate data from acute oral toxicity studies (e.g., LD₅₀ values) and apply statistical models to identify confounding variables (e.g., solvent used in dosing) .
  • In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity endpoints and cross-validate with experimental data .
  • Dose-Response Studies : Conduct in vitro assays (e.g., Ames test for mutagenicity) to clarify low-dose effects .

Q. How can the reactivity of the guanidine moiety be leveraged for functionalization?

  • Nucleophilic Substitution : React with alkyl halides to form quaternary ammonium derivatives .
  • Coordination Chemistry : Explore metal complexation (e.g., Cu²⁺, Fe³⁺) for catalytic or pharmaceutical applications; monitor via UV-Vis spectroscopy .
  • Crosslinking : Use bifunctional linkers (e.g., glutaraldehyde) to create polymeric networks for material science applications .

Q. What methodologies assess environmental persistence and ecotoxicology?

  • Biodegradation Studies : Incubate with soil or microbial cultures (OECD 301B protocol) to measure half-life under aerobic conditions .
  • Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (OECD 202) to determine EC₅₀ values .
  • Adsorption Analysis : Use HPLC to quantify sorption coefficients (Kd) in soil-water systems .

Q. How do structural analogs (e.g., nitrophenyl or naphthalenyl esters) influence bioactivity?

  • SAR Studies : Synthesize analogs (e.g., 4-[(aminoiminomethyl)amino]benzoic acid nitrophenyl ester) and compare IC₅₀ values in enzyme inhibition assays .
  • Electronic Effects : Modify substituents (e.g., electron-withdrawing nitro groups) and measure changes in redox potential via cyclic voltammetry .
  • Steric Analysis : Use X-ray crystallography or molecular docking to evaluate binding interactions in target proteins .

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